molecular formula C8H9NO3 B125376 Methyl 5-amino-2-hydroxybenzoate CAS No. 42753-75-3

Methyl 5-amino-2-hydroxybenzoate

Cat. No. B125376
Key on ui cas rn: 42753-75-3
M. Wt: 167.16 g/mol
InChI Key: MXUHMQZOATZRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130660

Procedure details

A solution of 20.0 g of 5-aminosalicylic acid, 250 ml of methanol and 10 ml of concentrated sulfuric acid is refluxed overnight. The reaction mixture is cooled, made alkaline with dilute aqueous sodium carbonate solution and concentrated. The resulting solid is separated and washed with water. The solid is then washed with ether, and the ether is evaporated to dryness yielding a brown solid. The aqueous filtrate above is extracted with ether, the extract is dried over anhydrous sodium sulfate, and evaporated yielding a brown solid. The solids are combined and recrystallized from ether to afford 10.7 g of 5-aminosalicylic acid methyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[C:17](=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:17][O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][CH:3]=[C:2]([NH2:1])[CH:10]=1)[OH:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid is separated
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The solid is then washed with ether
CUSTOM
Type
CUSTOM
Details
the ether is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding a brown solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate above is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
yielding a brown solid
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(O)=CC=C(C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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